molecular formula C51H44N6O23S6 B10776062 2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid

2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid

Cat. No.: B10776062
M. Wt: 1301.3 g/mol
InChI Key: RLZIFZVDVFDJNF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NF778 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized as a sodium salt to enhance its solubility and stability . Industrial production methods for NF778 are also not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

NF778 undergoes various chemical reactions, including:

    Oxidation: NF778 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can also undergo reduction reactions, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: NF778 can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure into smaller components.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

NF778 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, NF778 is used to study the properties and behavior of P2X2 receptors. It helps researchers understand the receptor’s role in various chemical processes and interactions.

    Biology: In biological research, NF778 is used to investigate the physiological and pathological roles of P2X2 receptors. It is particularly useful in studying neurotransmission, inflammation, and pain mechanisms.

    Medicine: In medical research, NF778 is explored for its potential therapeutic applications. By inhibiting P2X2 receptors, it may help in developing treatments for conditions related to excessive ATP signaling, such as chronic pain and inflammatory diseases.

    Industry: In the pharmaceutical industry, NF778 is used in drug development and testing. It serves as a tool compound to evaluate the efficacy and safety of new drugs targeting P2X2 receptors.

Mechanism of Action

NF778 exerts its effects by binding to and inhibiting P2X2 receptors . These receptors are ion channels that open in response to ATP binding, allowing the flow of ions such as calcium and sodium into the cell. By blocking these receptors, NF778 prevents the influx of ions, thereby modulating cellular responses. This inhibition can affect various physiological processes, including neurotransmission, inflammation, and pain perception .

Comparison with Similar Compounds

NF778 is unique in its high specificity and potency as a P2X2 receptor antagonist . Similar compounds include:

    PPADS (Pyridoxal-phosphate-6-azophenyl-2’,4’-disulfonic acid): Another P2X receptor antagonist, but with broader activity across different P2X receptor subtypes.

    Suramin: A non-selective P2 receptor antagonist that inhibits both P2X and P2Y receptors.

    TNP-ATP (2’,3’-O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate): A potent antagonist of P2X receptors, but less selective compared to NF778.

NF778’s uniqueness lies in its selective inhibition of P2X2 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

Molecular Formula

C51H44N6O23S6

Molecular Weight

1301.3 g/mol

IUPAC Name

2-[[4-methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid

InChI

InChI=1S/C51H44N6O23S6/c1-25-9-11-31(49(60)56-43-41(83(69,70)71)21-27-13-15-35(81(63,64)65)23-37(27)45(43)85(75,76)77)19-39(25)54-47(58)29-5-3-7-33(17-29)52-51(62)53-34-8-4-6-30(18-34)48(59)55-40-20-32(12-10-26(40)2)50(61)57-44-42(84(72,73)74)22-28-14-16-36(82(66,67)68)24-38(28)46(44)86(78,79)80/h3-7,9-19,21-24,30,32H,8,20H2,1-2H3,(H,54,58)(H,55,59)(H,56,60)(H,57,61)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

RLZIFZVDVFDJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C=C1)C(=O)NC2=C(C=C3C=CC(=CC3=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4C=CCC(=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C(C=C8C=CC(=CC8=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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